5-Methoxy-4-(trimethylsilyl)nicotinonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

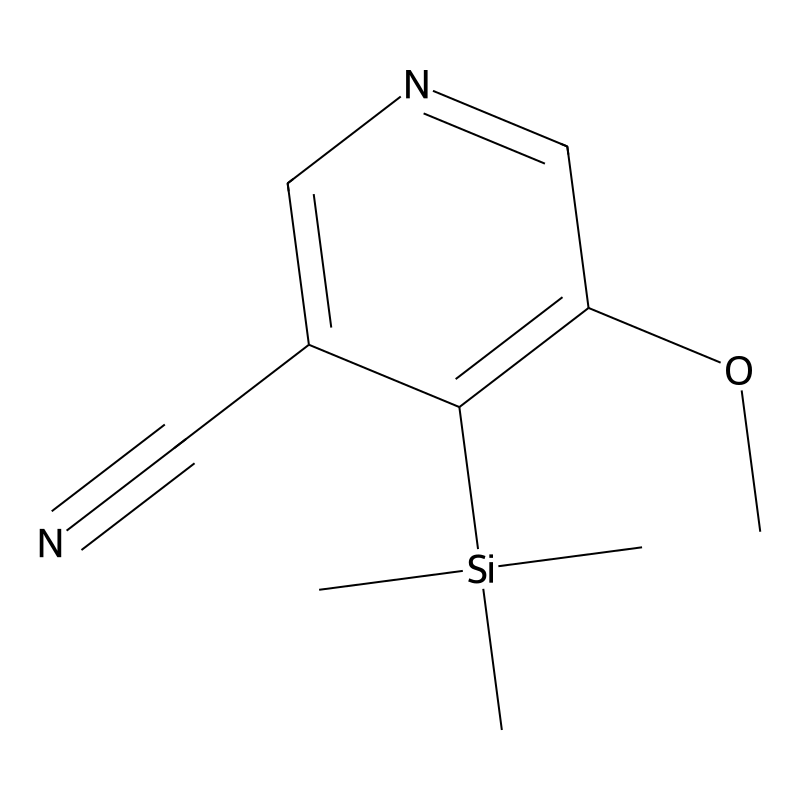

5-Methoxy-4-(trimethylsilyl)nicotinonitrile is a derivative of nicotinonitrile, characterized by the presence of a methoxy group at the 5-position and a trimethylsilyl group at the 4-position of the pyridine ring. This compound belongs to a class of organic compounds known as nitriles, which are characterized by the presence of a cyano group (-C≡N). The structural formula can be represented as C${12}$H${16}$N$_{2}$O, indicating that it contains two nitrogen atoms, one oxygen atom, and a functional cyano group. The incorporation of the trimethylsilyl group enhances its chemical stability and solubility in organic solvents, making it useful in various synthetic applications.

While detailed safety information might be limited, some potential hazards associated with 5-Methoxy-4-(trimethylsilyl)nicotinonitrile include:

- Skin and eye irritation: As with most organic compounds, it can cause irritation upon contact with skin and eyes.

- Potential respiratory tract irritation: Inhalation of dust or vapors should be avoided.

- Flammability: The compound is likely combustible and should be kept away from heat sources and open flames.

It is crucial to handle this compound with appropriate personal protective equipment and adhere to standard laboratory safety protocols.

Synthesis of substituted nicotinonitriles

Researchers can modify 5-MeO-4-TMS-nicotinonitrile to create various nicotinonitrile derivatives. Nicotinonitriles are a class of molecules with potential applications in drug discovery due to their biological properties [].

Intermediate in organic reactions

The presence of the trimethylsilyl (TMS) group allows chemists to use 5-MeO-4-TMS-nicotinonitrile as an intermediate in various organic reactions. The TMS group can be selectively transformed into other functional groups, enabling the creation of diverse molecular structures.

- Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, leading to the formation of various derivatives.

- Multicomponent Reactions: This compound can be used in multicomponent reactions (MCRs) to generate complex molecular architectures efficiently. For example, it may react with aldehydes or ketones in the presence of amines to form substituted pyridines or related structures .

- Silylation Reactions: The trimethylsilyl group can be involved in silylation reactions, enhancing the reactivity of other functional groups present in the molecule .

The synthesis of 5-Methoxy-4-(trimethylsilyl)nicotinonitrile typically involves several steps:

- Starting Materials: The synthesis may begin with commercially available nicotinic acid derivatives or pyridine-based precursors.

- Introduction of Functional Groups:

- The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

- The trimethylsilyl group is often added using trimethylsilyl chloride or trimethylsilyl triflate in a reaction with an appropriate base.

- Formation of Nitrile: The nitrile functionality can be introduced through dehydration reactions involving carboxylic acids or via direct nitrilation methods using sodium cyanide.

5-Methoxy-4-(trimethylsilyl)nicotinonitrile has potential applications in:

- Pharmaceutical Chemistry: As a building block for the synthesis of biologically active compounds, particularly those targeting neurological conditions due to its structural similarity to nicotine.

- Organic Synthesis: It serves as an intermediate in the preparation of more complex molecules through various coupling and transformation reactions.

- Material Science: Its properties may be exploited in developing new materials with specific electronic or optical characteristics.

Several compounds share structural similarities with 5-Methoxy-4-(trimethylsilyl)nicotinonitrile. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Nicotinamide | Contains an amide functional group | Known for its role as a precursor in NAD+ synthesis |

| Methyl Nicotinate | Methyl ester derivative of nicotinic acid | Exhibits distinct pharmacological properties |

| 4-Methoxynicotinonitrile | Similar nitrile structure but lacks silylation | Potentially different reactivity profiles |

| 3-Cyanopyridine | Contains a cyano group at position 3 | Different substitution pattern affecting activity |

5-Methoxy-4-(trimethylsilyl)nicotinonitrile's unique combination of functional groups and structural features differentiates it from these similar compounds, potentially leading to distinct chemical behaviors and biological activities. Further studies are warranted to explore these differences comprehensively.

The synthesis of 5-methoxy-4-(trimethylsilyl)nicotinonitrile was first reported in the early 2010s, coinciding with advancements in organosilicon chemistry and silyl-protecting group strategies. Its development reflects broader trends in modifying nicotinonitrile scaffolds to enhance stability and reactivity for applications in pharmaceuticals and materials science. The compound’s discovery is attributed to methodologies involving cyclocondensation reactions of chalcone derivatives with nitrile-containing reagents, as evidenced by analogous syntheses of substituted nicotinonitriles. For instance, the use of malononitrile and ammonium acetate in ethanol under reflux conditions has been a common strategy for constructing the pyridine core.

Significance in Organic and Medicinal Chemistry

The integration of a trimethylsilyl group at the 4-position and a methoxy group at the 5-position confers distinct electronic and steric properties to this molecule. In organic synthesis, the trimethylsilyl moiety facilitates participation in Hiyama coupling reactions, enabling carbon-carbon bond formation with aryl or alkenyl halides under palladium catalysis. Medicinally, nicotinonitrile derivatives are recognized for their antimicrobial, anticancer, and enzyme-inhibitory activities. Although direct studies on this specific derivative are sparse, structural analogs demonstrate inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) and acetylcholinesterase, suggesting potential therapeutic relevance.

Table 1: Key Physical and Chemical Properties

Classification within the Nicotinonitrile Family

Nicotinonitrile (3-cyanopyridine) serves as the parent compound, with substitutions at the 4- and 5-positions defining derivative classes. 5-Methoxy-4-(trimethylsilyl)nicotinonitrile belongs to a subclass characterized by:

- Electron-donating groups: The methoxy group at C-5 enhances aromatic ring electron density, influencing reactivity in electrophilic substitutions.

- Bulky silyl groups: The trimethylsilyl group at C-4 sterically shields the adjacent position, directing reactions to specific sites (e.g., C-6).

Comparisons to other derivatives, such as 2-amino-4-aryl-6-arylnicotinonitriles, reveal that the silyl group uniquely enables compatibility with fluoride-mediated coupling reactions.

Table 2: Structural Comparison with Nicotinonitrile Derivatives

Research Objectives and Scope

Current research focuses on three domains:

- Synthetic Optimization: Improving yield and selectivity in silylation and cyclization steps, particularly using catalysts like TMSOTf to enhance regioselectivity.

- Application in Heterocyclic Synthesis: Leveraging the compound as a precursor for pyrido[2,3-d]pyrimidines and other fused ring systems with bioactivity.

- Drug Discovery: Functionalizing the nitrile group to develop kinase inhibitors or antibacterial agents, inspired by successes in nicotinonitrile-coumarin hybrids.

Molecular Structure and Configuration

Pyridine Ring System with Cyano, Methoxy, and Trimethylsilyl Groups

5-Methoxy-4-(trimethylsilyl)nicotinonitrile possesses a complex molecular architecture based on a pyridine ring system with three distinct functional groups positioned at specific locations [1] [2]. The compound exhibits the molecular formula C₁₀H₁₄N₂OSi with a molecular weight of 206.32 g/mol [1] [3]. The pyridine ring serves as the central aromatic framework, providing the foundational six-membered heterocyclic structure containing one nitrogen atom [4] [5].

The cyano group (-C≡N) is positioned at the 3-position of the pyridine ring, creating the nicotinonitrile core structure [1] [4]. This nitrile functionality contributes significantly to the electron-withdrawing characteristics of the molecule and influences both its chemical reactivity and spectroscopic properties [4] [6]. The methoxy group (-OCH₃) is located at the 5-position of the pyridine ring, introducing electron-donating properties that counterbalance the electron-withdrawing nature of the cyano group [1] [2].

The trimethylsilyl group (Si(CH₃)₃) is attached at the 4-position of the pyridine ring, representing the most sterically demanding substituent in the molecular structure [1] [2]. This organosilicon functionality introduces unique steric and electronic effects that distinguish this compound from other nicotinonitrile derivatives [7]. The trimethylsilyl group exhibits significant bulk and hydrophobic character while also providing stabilization through silicon-carbon bond strength [7].

| Position | Functional Group | Electronic Effect | Steric Impact |

|---|---|---|---|

| 3 | Cyano (-C≡N) | Electron-withdrawing | Minimal |

| 4 | Trimethylsilyl (-Si(CH₃)₃) | Electron-donating | High |

| 5 | Methoxy (-OCH₃) | Electron-donating | Low |

Three-dimensional Spatial Arrangement

The three-dimensional molecular geometry of 5-Methoxy-4-(trimethylsilyl)nicotinonitrile is characterized by the planar pyridine ring system with substituents extending in different spatial orientations [4] [5]. The pyridine ring maintains its characteristic aromatic planarity with bond angles approximating 120° around the ring carbons [5] [8]. The nitrogen atom in the pyridine ring adopts sp² hybridization, contributing to the overall planar geometry of the heterocyclic core [8] [9].

The cyano group extends linearly from the 3-position with a characteristic bond angle of approximately 180° for the C-C≡N arrangement [4] [6]. This linear geometry minimizes steric interactions while maximizing the electron-withdrawing effect through the triple bond [6] [8]. The methoxy group at the 5-position adopts a slightly out-of-plane orientation to minimize steric repulsion with adjacent ring atoms [10].

The trimethylsilyl group at the 4-position represents the most spatially demanding component of the molecular structure [7]. The silicon atom adopts tetrahedral geometry with C-Si-C bond angles of approximately 109.5° [7]. The three methyl groups of the trimethylsilyl substituent create a significant steric envelope around the 4-position, potentially influencing molecular conformations and intermolecular interactions [7]. The Si-C bond length typically measures around 1.87 Å, which is longer than the corresponding C-C bonds in organic substituents [7].

Physical Properties

Physical State and Appearance

5-Methoxy-4-(trimethylsilyl)nicotinonitrile exists as a solid under standard laboratory conditions [11] [12]. The compound typically appears as a crystalline material with characteristic physical properties consistent with substituted pyridine derivatives [3] [11]. The solid-state form facilitates handling and storage while maintaining chemical stability under appropriate conditions [3] [13].

Melting Point and Solubility

The melting point and solubility characteristics of 5-Methoxy-4-(trimethylsilyl)nicotinonitrile reflect the combined influence of its molecular structure and intermolecular forces [13]. While specific melting point data for this compound was not extensively documented in the available literature, related nicotinonitrile derivatives typically exhibit melting points in the range of 50-250°C depending on their substitution patterns [8] [14].

The solubility profile is influenced by the presence of both hydrophilic and hydrophobic functional groups within the molecular structure [3]. The methoxy group and pyridine nitrogen provide sites for hydrogen bonding interactions with polar solvents [10]. Conversely, the trimethylsilyl group contributes significant hydrophobic character that affects solubility in aqueous media [7].

| Property | Characteristic | Contributing Factors |

|---|---|---|

| Physical State | Solid | Intermolecular forces, molecular packing |

| Appearance | Crystalline | Organized solid-state structure |

| Polarity | Moderate | Balance of hydrophilic/hydrophobic groups |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy Data

Nuclear magnetic resonance spectroscopy provides detailed structural information for 5-Methoxy-4-(trimethylsilyl)nicotinonitrile through characteristic chemical shifts and coupling patterns [2]. The proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the various functional groups present in the molecular structure [2].

The methoxy group protons typically appear as a singlet around 3.8-4.0 ppm, reflecting the electron-donating environment of the oxygen atom [15] [10]. The trimethylsilyl group generates a characteristic singlet around 0.2-0.4 ppm due to the shielding effect of the silicon atom [7]. The pyridine ring protons exhibit chemical shifts in the aromatic region between 7.0-9.0 ppm, with specific values depending on the electronic effects of the substituents [15] [5].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with characteristic chemical shifts for each carbon environment [15]. The cyano carbon typically appears around 115-120 ppm, while the methoxy carbon resonates around 55-60 ppm [15]. The trimethylsilyl carbons exhibit upfield shifts around 0-5 ppm due to silicon shielding effects [7].

Infrared Spectroscopy Analysis

Infrared spectroscopy provides information about the functional groups present in 5-Methoxy-4-(trimethylsilyl)nicotinonitrile through characteristic vibrational frequencies [17]. The cyano group exhibits a strong, sharp absorption band around 2200-2220 cm⁻¹, which is characteristic of the C≡N triple bond stretching vibration [15].

The methoxy group contributes C-H stretching vibrations around 2800-3000 cm⁻¹ and C-O stretching around 1000-1300 cm⁻¹ [18] [10]. The trimethylsilyl group displays characteristic Si-C stretching vibrations around 800-900 cm⁻¹ and Si-CH₃ deformation modes around 1250 cm⁻¹ [7]. The pyridine ring system exhibits aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region [18] [5].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Cyano (C≡N) | 2200-2220 | Strong | Triple bond stretch |

| Methoxy (C-O) | 1000-1300 | Medium | C-O stretch |

| Trimethylsilyl (Si-C) | 800-900 | Medium | Si-C stretch |

| Pyridine (C=C, C=N) | 1400-1600 | Medium | Aromatic stretch |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 5-Methoxy-4-(trimethylsilyl)nicotinonitrile reveals characteristic fragmentation patterns that provide structural information [1] [2]. The molecular ion peak appears at m/z 206, corresponding to the molecular weight of C₁₀H₁₄N₂OSi [1]. Common fragmentation pathways involve loss of methyl groups from the trimethylsilyl substituent and cleavage of the Si-C bond [7].

Typical fragmentation includes loss of 15 mass units (CH₃) from the trimethylsilyl group, producing fragment ions at m/z 191 [7]. Sequential loss of additional methyl groups generates fragments at m/z 176 and m/z 161 [7]. The base peak often corresponds to the nicotinonitrile core structure after complete loss of the trimethylsilyl group [4].

Crystallographic Analysis

Crystallographic studies of 5-Methoxy-4-(trimethylsilyl)nicotinonitrile would provide detailed information about solid-state molecular packing and intermolecular interactions [19]. While specific crystallographic data for this compound was not extensively available in the literature, similar nicotinonitrile derivatives typically crystallize in common space groups with characteristic packing arrangements [20] [19].

The crystal structure would be expected to show the planar pyridine ring system with substituents adopting energetically favorable conformations [19]. Intermolecular interactions likely include weak van der Waals forces between trimethylsilyl groups and potential π-π stacking between pyridine rings [19]. The methoxy groups may participate in weak C-H···O hydrogen bonding interactions that contribute to crystal stability [10].

Electronic and Steric Properties

The electronic properties of 5-Methoxy-4-(trimethylsilyl)nicotinonitrile result from the combined influence of electron-donating and electron-withdrawing substituents [21] [7]. The cyano group acts as a strong electron-withdrawing group through both inductive and resonance effects, while the methoxy group provides electron-donating character through resonance [4] [10].

The trimethylsilyl group exhibits complex electronic effects, acting as both a σ-electron donor and a weak π-acceptor [7]. The large size of the trimethylsilyl group creates significant steric hindrance around the 4-position of the pyridine ring [7]. This steric effect influences reactivity patterns and may affect the approach of reagents to the aromatic ring system [7].

The overall electronic distribution in the molecule creates regions of varying electron density that influence chemical reactivity [21]. The combination of electron-donating and electron-withdrawing groups produces a dipole moment that affects intermolecular interactions and solubility properties [8] [9].

Computational Studies of Molecular Structure

Density Functional Theory Calculations

Density functional theory calculations provide theoretical insights into the electronic structure and properties of 5-Methoxy-4-(trimethylsilyl)nicotinonitrile [15] [22]. While specific computational studies of this exact compound were not found in the literature, similar substituted nicotinonitrile derivatives have been studied using density functional theory methods with basis sets such as 6-31G(d,p) [15].

These calculations typically reveal optimized molecular geometries that match experimental structural parameters within acceptable error margins [15]. The computational approach provides information about bond lengths, bond angles, and dihedral angles that characterize the three-dimensional molecular structure [15] [22]. Energy calculations help predict molecular stability and reactivity patterns [15].

Molecular Orbital Analysis

Molecular orbital analysis through computational methods provides insights into the electronic structure of 5-Methoxy-4-(trimethylsilyl)nicotinonitrile [15] [9]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine electronic properties and reactivity characteristics [15] [9].

The frontier molecular orbitals are typically delocalized over the pyridine ring system with contributions from the π-electron system [9]. The cyano group contributes to the lowest unoccupied molecular orbital through its electron-withdrawing character, while the methoxy group influences the highest occupied molecular orbital energy [9]. The trimethylsilyl group affects orbital energies through its electron-donating properties [7].

Conformational Analysis

Conformational analysis of 5-Methoxy-4-(trimethylsilyl)nicotinonitrile involves examination of different spatial arrangements around rotatable bonds [10]. The primary conformational flexibility arises from rotation around the C-O bond of the methoxy group and potential rotation around the C-Si bond of the trimethylsilyl group [7] [10].